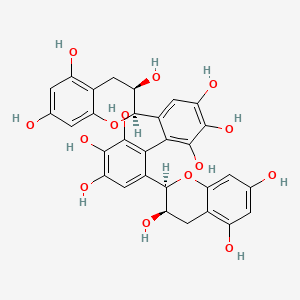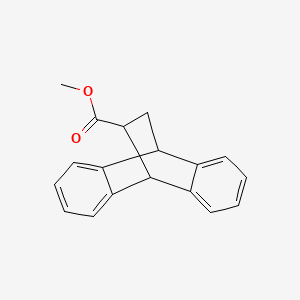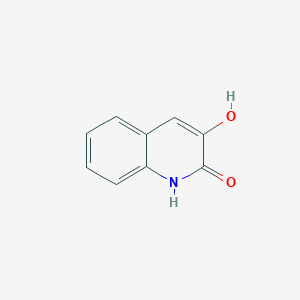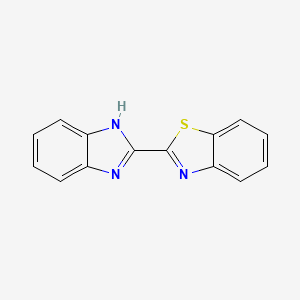![molecular formula C22H18N4 B1207277 3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline](/img/structure/B1207277.png)
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(4-aminophenyl)-2-phenyl-4-pyrimidinyl]aniline is a member of pyrimidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Kinetic Studies
A study by Sušnik et al. (2009) developed a synthesis sequence for a series of pyrimidine-2-amines, emphasizing their potential as protein kinase inhibitors. This research highlights the significance of pyrimidine derivatives in medicinal chemistry, particularly in enzyme inhibition (Sušnik et al., 2009).
Reaction Mechanisms
Erkin and Ramsh (2014) explored the reaction of pyrimidine derivatives with heterocyclic CH acids, revealing insights into the formal cleavage of the substrate and the formation of substituted pyrazole and aniline. This study provides valuable information on the chemical behavior and potential applications of pyrimidine-aniline compounds in synthetic chemistry (Erkin & Ramsh, 2014).
Electrochemical and Electrochromic Properties
Research by Huang, Yen, and Liou (2011) on ambipolar aromatic polyimides containing aniline derivatives demonstrated that these materials exhibit notable electrochromic behavior. This finding is crucial for the development of new materials with applications in electronic devices and displays (Huang, Yen, & Liou, 2011).
Material Synthesis
Wei, Yang, and Ding (1996) developed a one-step method for synthesizing diimine compounds from aniline, demonstrating an efficient approach to creating new materials with potential applications in various fields, including electronics and photonics (Wei, Yang, & Ding, 1996).
Nucleophilic Additions
Kurihara and Nasu (1982) described the nucleophilic additions of aniline analogs to pyrimidine derivatives, offering insights into the reactivity and potential utility of these compounds in organic synthesis and material science (Kurihara & Nasu, 1982).
Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) synthesized pyridinones from aniline, which were evaluated for antimicrobial activity. This highlights the relevance of aniline derivatives in the development of new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).
Conducting Polymers
Dias et al. (2006) developed a mild, copper-catalyzed route to conducting polyaniline from aniline derivatives, which is significant for the synthesis of conductive materials for electronic applications (Dias et al., 2006).
Eigenschaften
Produktname |
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline |
|---|---|
Molekularformel |
C22H18N4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |
InChI |
InChI=1S/C22H18N4/c23-18-11-9-15(10-12-18)20-14-21(17-7-4-8-19(24)13-17)26-22(25-20)16-5-2-1-3-6-16/h1-14H,23-24H2 |
InChI-Schlüssel |
NJUJQCABARCLKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC=C3)N)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)
![8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)
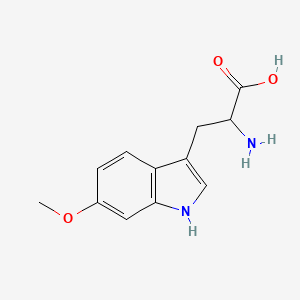
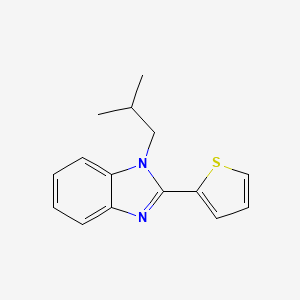
![5-Amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid;2-phenylacetic acid](/img/structure/B1207204.png)
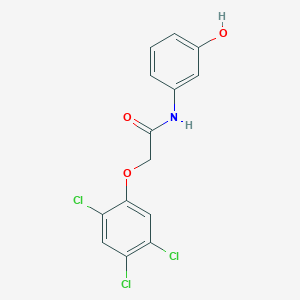
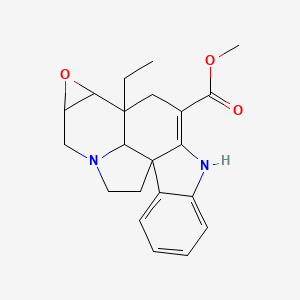
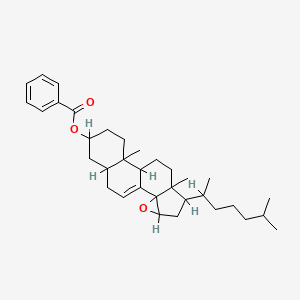
![2-Acetamido-3,3,3-trifluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propanoic acid methyl ester](/img/structure/B1207210.png)
![4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B1207211.png)
